tert-Butyl 3-aminopropanoate hydrochloride
Overview
Description
tert-Butyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular formula C7H15NO2•HCl and a molecular weight of 181.66 g/mol . It is commonly used in biochemical research, particularly in proteomics . This compound is known for its role as an intermediate in pharmaceutical and organic synthesis .
Scientific Research Applications
tert-Butyl 3-aminopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Tert-Butyl 3-aminopropanoate hydrochloride, also known as H-beta-Ala-OtBu.HCl, is a biochemical compound used in proteomics research
Mode of Action
The specific mode of action of H-beta-Ala-OtBuIt is known to be used in proteomics research , implying that it may interact with proteins or peptides in some way.
Biochemical Pathways
The specific biochemical pathways affected by H-beta-Ala-OtBuGiven its use in proteomics research , it may be involved in protein synthesis or modification processes.
Result of Action
The molecular and cellular effects of H-beta-Ala-OtBuAs a biochemical used in proteomics research , it may influence protein structures or functions.
Action Environment
The action of H-beta-Ala-OtBu.HCl can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and specific conditions of the experimental setup could also affect its action, efficacy, and stability.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-aminopropanoate hydrochloride can be synthesized through the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Acid Catalysts: Used in esterification reactions to facilitate the formation of the ester bond.
Hydrochloric Acid: Used to convert the ester into its hydrochloride salt.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed
3-Aminopropanoic Acid: Formed through the hydrolysis of the ester bond.
tert-Butyl Alcohol: Another product of the hydrolysis reaction.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminopropanoate: The non-hydrochloride form of the compound.
3-Aminopropanoic Acid: The parent compound without the ester group.
tert-Butyl Alcohol: A common reagent used in the synthesis of the compound.
Uniqueness
tert-Butyl 3-aminopropanoate hydrochloride is unique due to its dual functionality as both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
tert-butyl 3-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMTZTVJNZKUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585057 | |
Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58620-93-2 | |
Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | H-Beta-Ala-OtBu hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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